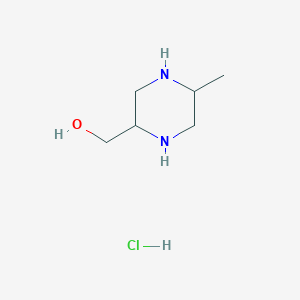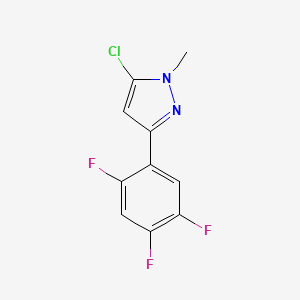![molecular formula C12H10FN3 B13693426 2-Amino-8-fluoro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13693426.png)
2-Amino-8-fluoro-5,6-dihydrobenzo[h]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32632751 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32632751 typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under controlled conditions to yield the desired product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of MFCD32632751 is scaled up using large reactors and continuous flow systems. The process involves rigorous quality control measures to ensure consistency and safety. Industrial methods often employ advanced techniques such as high-throughput screening and automated synthesis to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
MFCD32632751 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving MFCD32632751 are typically carried out under controlled conditions, with specific reagents chosen based on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ether or tetrahydrofuran.
Major Products Formed
The major products formed from the reactions of MFCD32632751 depend on the type of reaction and the reagents used. For instance, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds.
Aplicaciones Científicas De Investigación
MFCD32632751 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Researchers are exploring its potential therapeutic applications, such as its role in drug development and its effects on disease pathways.
Industry: MFCD32632751 is utilized in the production of specialty chemicals and materials, contributing to advancements in fields like materials science and nanotechnology.
Mecanismo De Acción
The mechanism by which MFCD32632751 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biochemical processes, leading to changes in cellular function. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on understanding how the compound influences biological systems at the molecular level.
Propiedades
Fórmula molecular |
C12H10FN3 |
|---|---|
Peso molecular |
215.23 g/mol |
Nombre IUPAC |
8-fluoro-5,6-dihydrobenzo[h]quinazolin-2-amine |
InChI |
InChI=1S/C12H10FN3/c13-9-3-4-10-7(5-9)1-2-8-6-15-12(14)16-11(8)10/h3-6H,1-2H2,(H2,14,15,16) |
Clave InChI |
KRGHFHVWMKTWFP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CN=C(N=C2C3=C1C=C(C=C3)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


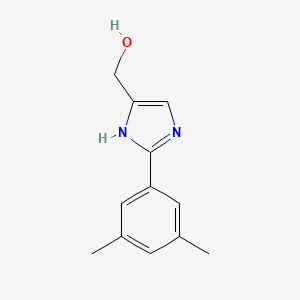

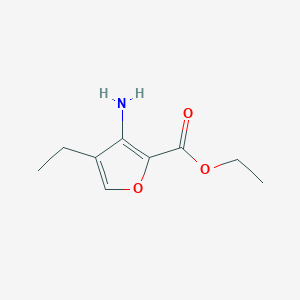
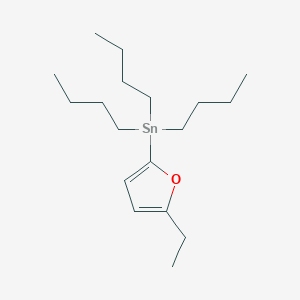

![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-cyclohexylacetamide](/img/structure/B13693381.png)
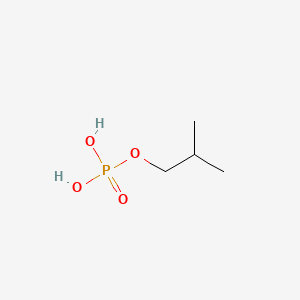
![5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B13693396.png)


![3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13693411.png)
